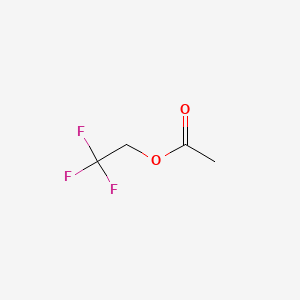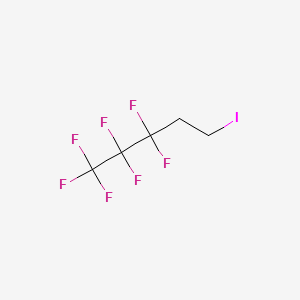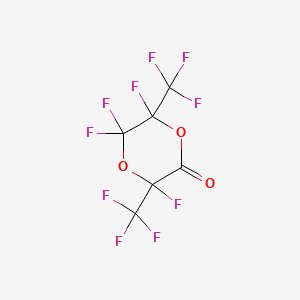
2,2,2-Trifluoroethyl acetate
描述
三氟乙酸乙酯是一种有机化合物,化学式为 C5H7F3O2。它是一种无色液体,具有特征性气味,以其在各个领域的应用而闻名,包括有机合成和工业过程。 该化合物属于三氟乙酸酯类,其特征在于三氟甲基连接在乙酸酯部分上 .
作用机制
Target of Action
The primary target of 2,2,2-Trifluoroethyl acetate (TFEAc) is the lithium-ion battery. It serves as an electrolyte solvent in these batteries .
Mode of Action
TFEAc interacts with lithium ions in the battery. The weak solvation ability of TFEAc (predicted Gutmann donor number of 9.1) leads to the formation of contact ion pair complexes [Li (TFEAc) 2 (TFSA)] in binary LiTFSA/TFEAc solutions . The addition of ethylene carbonate (EC) to the TFEAc electrolyte changes the structure of the lithium-ion complex. Lithium ions coordinate with each TFEAc, EC, and TFSA component to produce [Li (TFEAc) (EC) (TFSA)] as the main species .
Biochemical Pathways
The lithium ions interact with the TFEAc in the electrolyte solution, affecting the battery’s electrochemical and structural characteristics .
Pharmacokinetics
TFEAc has a molecular weight of 142.08, a density of 1.258 g/cm3, and a boiling point of 78 °C . It is soluble in water (16 g/L at 25°C) and organic solvents such as alcohols and ethers .
Result of Action
The use of TFEAc as an electrolyte solvent in lithium-ion batteries results in improved cycle life and C-rate of a NMC622/graphite cell when cycled at -20 °C and -40 °C, respectively . In addition to superior low-temperature performance, the electrolyte is nonflammable and tolerant for high voltage charging, all owing to its fluorine content .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFEAc. For example, it is flammable and should be kept away from sources of ignition . It also has a certain volatility, so inhalation or skin contact should be avoided during handling . Its placement and use should be away from fire and heat sources . Proper storage is necessary to avoid reactions with oxidizers, strong acids, or strong bases .
生化分析
Biochemical Properties
2,2,2-Trifluoroethyl acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form complexes with Lewis bases through hydrogen bonding, which can influence the stability and activity of these biomolecules . The compound’s trifluoroethyl group can also participate in nucleophilic substitution reactions, making it a versatile reagent in biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of specific enzymes and proteins, leading to changes in cellular activities. For example, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoroethyl group can interact with active sites of enzymes, altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Toxic or adverse effects have been observed at high doses, including potential damage to specific tissues or organs. It is important to determine the threshold effects and safe dosage levels in animal studies to avoid toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing the overall metabolic flux. The compound’s trifluoroethyl group can be metabolized through oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic pathways can affect the levels of specific metabolites within the cell, thereby influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported through specific transporters or binding proteins, which can influence its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
准备方法
合成路线和反应条件: 三氟乙酸乙酯可以通过多种方法合成。一种常见的方法是,在酸性催化剂(如硫酸)存在下,让三氟乙酸与乙醇反应。反应过程如下:
CF3COOH+C2H5OH→CF3COOC2H5
属性
IUPAC Name |
2,2,2-trifluoroethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWSJJBOQDKOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193609 | |
| Record name | 2,2,2-Trifluoroethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-95-1 | |
| Record name | 2,2,2-Trifluoroethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroethyl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,2,2-Trifluoroethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-TRIFLUOROETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN07RVL78U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2,2,2-Trifluoroethyl acetate in lithium-ion batteries?
A1: this compound (TFEA) shows promise as a solvent in electrolytes for lithium-ion batteries, particularly for applications requiring high voltage and improved safety. Research suggests that TFEA-containing electrolytes can enhance the stability of LiNi0.8Mn0.1Co0.1O2 cathodes at high voltages (3.0-4.5 V) [, ]. This improved stability is attributed to the formation of a more robust cathode/electrolyte interface that mitigates detrimental side reactions. Additionally, the non-combustible nature of TFEA contributes to the overall safety of the battery system []. Further research highlights the potential of TFEA in enabling fast-charging Li-ion batteries due to its low viscosity and weak solvation properties [, ].
Q2: How does the fluorination of ethyl acetate impact its properties as an electrolyte solvent?
A2: Fluorination significantly alters the properties of ethyl acetate, making it more suitable for lithium-ion battery applications. Specifically, fluorination adjacent to the carbonyl group in this compound (TFEA) leads to a reduced electron density on the carbonyl oxygen []. This weaker Lewis basicity results in weaker binding with Li+ ions, enhancing Li+ diffusivity at low temperatures compared to conventional carbonate electrolytes [].
Q3: Can this compound be used to synthesize other valuable chemicals?
A3: Yes, this compound can be used as a reagent in organic synthesis. One example is its application in the synthesis of [15N]-labeled acetamide and acetonitrile []. This method utilizes the reaction of this compound with 15NH4OH, leading to high yields of the labeled products [].
Q4: What spectroscopic techniques are useful for studying reactions involving this compound?
A4: Both high-resolution and medium-resolution NMR spectroscopy are valuable tools for studying reactions involving this compound. For instance, 1H and 19F medium-resolution NMR (MR-NMR) can be used for online reaction monitoring of the esterification of 2,2,2-trifluoroethanol with acetic acid to produce this compound []. This technique allows for real-time analysis of the reaction mixture without the need for invasive sampling procedures [].
Q5: What are the known fragmentation pathways of the this compound ion in mass spectrometry?
A5: Mass spectrometry studies, specifically using mass-analyzed ion kinetic energy (MIKE) spectrometry, reveal that the metastable ion of this compound ([M+H]+) decomposes primarily through the loss of HF []. This elimination reaction occurs via a 1,2-elimination mechanism, resulting in the formation of a characteristic fragment ion [].
Q6: Are there any environmental concerns associated with this compound?
A6: While this compound offers several advantages in lithium-ion batteries and chemical synthesis, it's crucial to consider its environmental impact. One study investigated the Henry's law constant and hydrolysis rate of this compound to understand its behavior in the atmosphere and water bodies []. This information is essential for assessing its potential environmental risks and developing appropriate mitigation strategies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)













